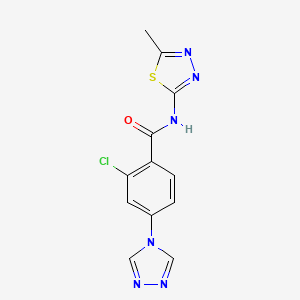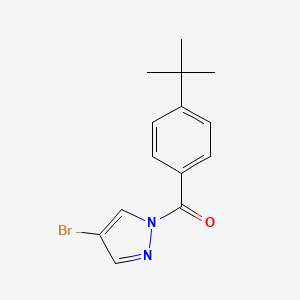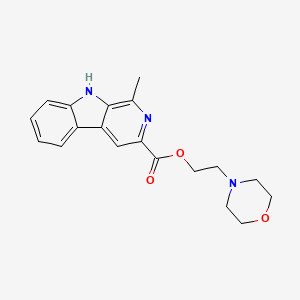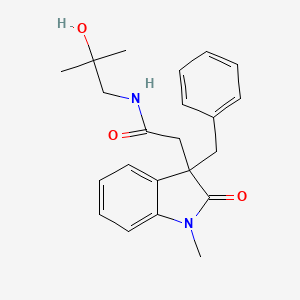
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide, also known as A-366, is a novel and potent selective inhibitor of histone methyltransferase G9a. This compound has gained significant attention in recent years due to its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide selectively inhibits the histone methyltransferase G9a, which is involved in the methylation of histone H3 at lysine 9 (H3K9). This leads to the downregulation of genes involved in cell proliferation and survival, resulting in the inhibition of cancer cell growth. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has also been shown to inhibit the expression of cancer stem cell markers, which are responsible for tumor initiation and resistance to chemotherapy.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been shown to have several biochemical and physiological effects. It inhibits the methylation of H3K9, leading to the downregulation of genes involved in cell proliferation and survival. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide also inhibits the expression of cancer stem cell markers, which are responsible for tumor initiation and resistance to chemotherapy. In addition, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been shown to induce apoptosis and cell cycle arrest in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide is its selectivity for G9a, which minimizes off-target effects. It also has good potency and can be used at low concentrations. However, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has poor solubility in water, which can make it difficult to work with in some experiments. In addition, N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has not been extensively tested in vivo, and its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for the study of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide. One area of research is the development of more potent and selective inhibitors of G9a. Another area of research is the investigation of the pharmacokinetic properties of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide and its potential use in vivo. In addition, the role of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide in other diseases, such as neurological disorders, should be explored. Finally, the combination of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide with other anticancer agents should be investigated to determine if it can enhance their efficacy.
Méthodes De Synthèse
The synthesis of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide involves a multi-step process that starts with the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl bromoacetate to produce the corresponding ester. This is followed by a series of reactions, including reduction, alkylation, and cyclization, to yield the final product. The overall yield of N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide is around 10%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)-2-furamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-5-(1,2,3,4-tetrahydroisoquinolin-5-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-10-9-19-17(20)16-6-5-15(22-16)14-4-2-3-12-11-18-8-7-13(12)14/h2-6,18H,7-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWJIYILEYBNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(O1)C2=CC=CC3=C2CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5461521.png)
![6-tert-butyl-N-[1-(methoxymethyl)propyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5461529.png)
![2-(benzylthio)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B5461537.png)

![N-{[1-(3-chloro-4-fluorobenzyl)pyrrolidin-3-yl]methyl}-2-cyclopropylacetamide](/img/structure/B5461549.png)
![3-(butylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5461553.png)

![N-[1-(4-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5461581.png)
![N-[1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5461587.png)
![4-benzyl-5-[1-(cyclopropylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5461608.png)

![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(1-methylcyclopropyl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5461620.png)

